molecular formula C12H13F3N4O4 B2872048 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid CAS No. 1864058-45-6

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid

Cat. No.: B2872048
CAS No.: 1864058-45-6
M. Wt: 334.255
InChI Key: MPNRFDFIRIIRQR-UHFFFAOYSA-N
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Description

This compound (CAS: 1781136-36-4) belongs to the [1,2,4]triazolo[1,5-a]pyridine family, characterized by a fused triazole and pyridine core. The structure includes a 7-methyl substituent on the pyridine ring and an aminopropanoic acid side chain, paired with trifluoroacetic acid (TFA) as a counterion.

Properties

IUPAC Name

3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRFDFIRIIRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid (CAS No. 1864058-45-6) is a heterocyclic compound belonging to the class of triazolopyridines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular Formula C₁₂H₁₃F₃N₄O₄
Molecular Weight 334.26 g/mol
IUPAC Name 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid
Canonical SMILES CC1=CC2=NC=NN2C(=C1)NCCC(=O)O

The biological activity of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid is primarily attributed to its interaction with various molecular targets. Research indicates that this compound acts as an inhibitor of enzymes such as RORγt inverse agonists and JAK kinases (JAK1 and JAK2), which are involved in inflammatory signaling pathways. This inhibition can lead to modulation of inflammation and cell proliferation processes.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various triazole derivatives against different cancer cell lines. The results indicated that compounds similar to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid exhibited significant antiproliferative activity against breast, colon, and lung cancer cell lines. The mechanism was not solely linked to inhibition of dihydrofolate reductase but possibly involved other pathways affecting cell cycle regulation and apoptosis .

Cytokine Modulation

In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, compounds containing similar structures showed a decrease in TNF-α levels by approximately 44–60% at high concentrations (50 µg/mL). Notably, compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been assessed against various bacterial strains. The results indicated that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is believed to enhance the interaction with microbial targets .

Study 1: Evaluation of Antiproliferative Effects

A recent study synthesized several derivatives related to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid and evaluated their effects on cancer cell lines. The highest antiproliferative activity was observed in a derivative with a similar structure that inhibited cell growth through apoptosis induction rather than cytotoxicity .

Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of triazole derivatives in PBMC cultures stimulated with lipopolysaccharides (LPS). Results showed that certain derivatives significantly inhibited TNF-α and IL-6 production while promoting IL-10 release. This suggests a dual role in modulating both innate and adaptive immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[1,5-a]Pyrimidine/Pyridine Family

The following table summarizes key structural and physicochemical properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity (if available) Reference
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, TFA Not reported Not reported 1781136-36-4 7-methyl, aminopropanoic acid, TFA Not reported
3-[7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (BB05-4275) C₁₄H₁₄F₂N₆O₂ 336.3 1172726-60-1 7-difluoromethyl, 5-pyrazole, propanoic acid Not reported
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₃H₁₂F₂N₆O₂ 322.27 1174867-81-2 7-difluoromethyl, 5-methylpyrazole, propanoic acid Not reported
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₆H₁₃F₃N₄O₃ 366.30 1160246-12-7 5-methoxyphenyl, 7-trifluoromethyl, propanoic acid 95%
3-{6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid C₉H₁₀N₄O₂ Not reported 1018052-45-3 6-methyl, propanoic acid Not reported
Key Observations:

Core Heterocycle Variations: The primary compound features a pyridine core, whereas analogues like BB05-4275 and others use a pyrimidine core. Substituents at the 5- and 7-positions vary significantly. For example, difluoromethyl (BB05-4275) and trifluoromethyl () groups enhance lipophilicity and metabolic stability compared to the methyl group in the primary compound .

Functional Group Impact: The aminopropanoic acid moiety in the primary compound introduces a zwitterionic character, which may improve solubility but reduce membrane permeability compared to non-ionic analogues . TFA as a counterion likely improves crystallinity and stability during synthesis, a feature absent in other propanoic acid derivatives .

The pyrazole substituents in BB05-4275 and related compounds () mimic bioactive motifs found in kinase inhibitors, suggesting possible pharmacological applications .

Research and Application Insights

  • Agrochemical Potential: Fluorinated derivatives (e.g., BB05-4275, ) align with herbicide design principles, where fluorine atoms enhance bioavailability and environmental persistence .
  • Medicinal Chemistry: The primary compound’s aminopropanoic acid-TFA pair could serve as a prodrug or salt form for improved delivery, a strategy less common in the analogues reviewed here .

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